2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide is a member of the class of indazoles that is 2H-indazole substituted by 4-(piperidin-3-yl)phenyl and aminocarbonyl groups at positions 2 and 7, respectively. It is a potent PARP1 inhibitor with IC50 of 3.2 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is a member of indazoles, a member of piperidines, a member of benzenes and a primary carboxamide.
Brand Name:
Vulcanchem
CAS No.:
1038915-75-1
VCID:
VC0005474
InChI:
InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24)
SMILES:
C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
Molecular Formula:
C19H20N4O
Molecular Weight:
320.4 g/mol
2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide
CAS No.: 1038915-75-1
Cat. No.: VC0005474
Molecular Formula: C19H20N4O
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide is a member of the class of indazoles that is 2H-indazole substituted by 4-(piperidin-3-yl)phenyl and aminocarbonyl groups at positions 2 and 7, respectively. It is a potent PARP1 inhibitor with IC50 of 3.2 nM. It has a role as an EC 2.4.2.30 (NAD(+) ADP-ribosyltransferase) inhibitor and an antineoplastic agent. It is a member of indazoles, a member of piperidines, a member of benzenes and a primary carboxamide. |
|---|---|
| CAS No. | 1038915-75-1 |
| Molecular Formula | C19H20N4O |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 2-(4-piperidin-3-ylphenyl)indazole-7-carboxamide |
| Standard InChI | InChI=1S/C19H20N4O/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24) |
| Standard InChI Key | PCHKPVIQAHNQLW-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
| Canonical SMILES | C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N |
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